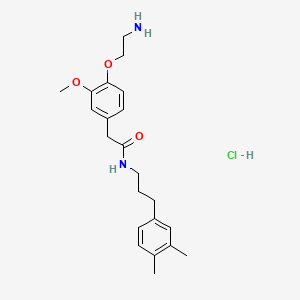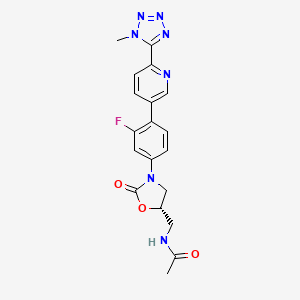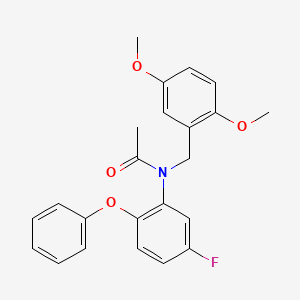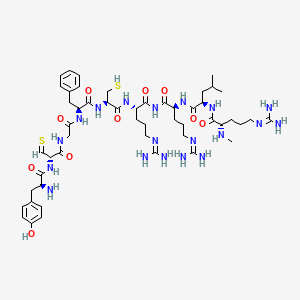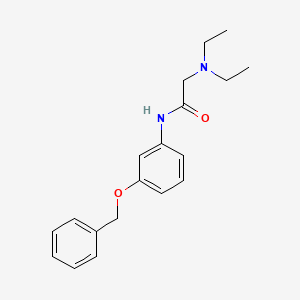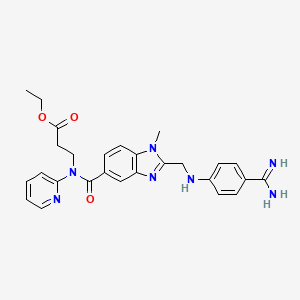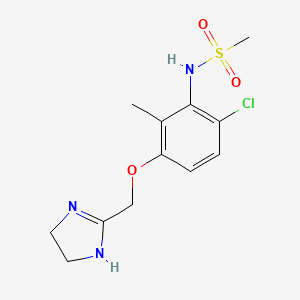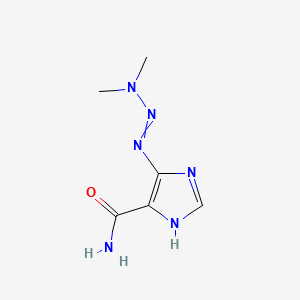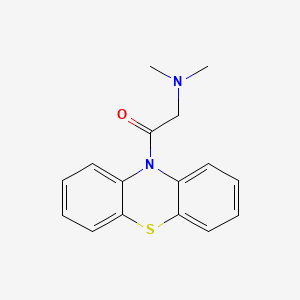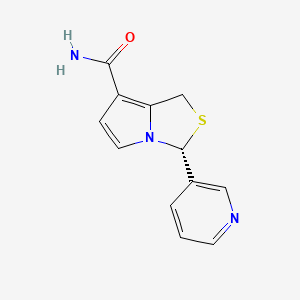
Dapagliflozin
Descripción general
Descripción
Dapagliflozin is used in conjunction with a proper diet and exercise to treat type 2 diabetes. It operates in the kidneys to prevent glucose absorption, which helps lower blood sugar levels . It does not assist patients who have insulin-dependent or type 1 diabetes .
Synthesis Analysis
A facile and green synthetic route was developed for the preparation of dapagliflozin . Key reaction steps include a direct Friedel–Crafts acylation and a synthesis of diaryl ketal moiety in one-pot manner without waste water generation .Molecular Structure Analysis
Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT2) inhibitor . It has a molecular formula of C24H35ClO . The structure of dapagliflozin is influenced by several physiological functions including lowering both pre- and afterload of the heart and downregulation of sympathetic activity, and decreased intraglomerular pressure .Chemical Reactions Analysis
A continuous flow synthesis process for dapagliflozin has been reported . The mild and efficient synthesis of Br/Li exchange reaction and C -arylation was achieved with the aid of efficient mixing and heat transfer in the microreactor .Physical And Chemical Properties Analysis
Dapagliflozin exhibited distinct physical properties depending upon the differences in solid form and also showed significant differences in solid-state behavior in the stress stability test . The compounds were analyzed using scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Fourier-transform infrared (FT-IR) spectroscopy, dynamic vapor sorption (DVS), and powder rheology testing .Aplicaciones Científicas De Investigación
Type 2 Diabetes Management
Dapagliflozin is primarily used in the treatment of type 2 diabetes. Clinical trials have shown that a dosage of 10 mg/day is beneficial, particularly in patients with cardiovascular disease or risk factors. It works by improving glycemic control and has been associated with a reduction in body weight and blood pressure .
Cardiovascular Disease Risk Reduction
Studies have indicated that Dapagliflozin may decrease markers associated with cardiovascular disease, such as the plasma atherogenic index and the triglyceride/glucose index. This suggests a role for Dapagliflozin in reducing cardiovascular risk factors beyond its glycemic control benefits .
Renal Disease Progression
Dapagliflozin has been associated with a significant reduction in the progression of renal disease in type 2 diabetes patients. It has shown to lower incidences of renal composite outcomes, including a sustained decline in eGFR, end-stage renal disease (ESRD), and renal death or ESRD .
Cardiovascular Function
While known for its benefits beyond glycemic control, such as reducing blood pressure and lowering the risk of cardiovascular events, research is ongoing to understand the direct effect of Dapagliflozin on cardiovascular function .
Metabolic Effects
Treatment with Dapagliflozin has been shown to significantly decrease HbA1c, BMI, and HOMA-IR in type 2 diabetes patients. Proteomics and metabolomics data indicate clear separations between baseline and post-treatment, suggesting significant metabolic changes .
Safety And Hazards
Direcciones Futuras
Dapagliflozin may represent a novel therapeutic approach, though long-term controlled clinical trials with a larger patient population are required to confirm the currently available data . Increasing evidence of the beneficial effects on morbidity and mortality in patients with Type 2 diabetes and concurrent heart failure, acute MI and renal failure are likely to see the usage of dapagliflozin in patients with these comorbidities increase over the next 5 years .
Propiedades
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-ADAARDCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905104 | |
| Record name | Dapagliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dapagliflozin inhibits the sodium-glucose contransporter 2(SGLT2) which is primarily located in the proximal tubule of the nephron. SGLT2 facilitates 90% of glucose reabsorption in the kidneys and so its inhibition allows for glucose to be excreted in the urine. This excretion allows for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus. | |
| Record name | Dapagliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dapagliflozin | |
CAS RN |
461432-26-8 | |
| Record name | Dapagliflozin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dapagliflozin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461432268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapagliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dapagliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPAGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ULL0QJ8UC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of dapagliflozin?
A1: Dapagliflozin selectively inhibits SGLT2, a protein primarily located in the S1 segment of the proximal convoluted tubule in the kidneys []. SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, dapagliflozin promotes urinary glucose excretion, thereby lowering blood glucose levels independently of insulin secretion or sensitivity [].
Q2: Does dapagliflozin affect other SGLT transporters in the body?
A2: Dapagliflozin demonstrates high selectivity for SGLT2 over SGLT1, another glucose transporter found in the intestines and kidneys []. This selectivity is crucial as SGLT1 inhibition can lead to gastrointestinal side effects.
Q3: How does dapagliflozin impact glucose homeostasis in the liver?
A3: While dapagliflozin primarily acts in the kidneys, research suggests it can influence hepatic glucose metabolism. Studies in obese Zucker rats show dapagliflozin increases hepatic fatty acid oxidation and ketone body formation []. This effect is attributed to the increased reliance on fatty acids as fuel in the context of dapagliflozin-induced glycosuria, mimicking a fasting state [].
Q4: Beyond its glucose-lowering effects, what other potential benefits has dapagliflozin demonstrated in preclinical studies?
A4: Preclinical studies indicate dapagliflozin may offer benefits beyond glycemic control. These include:
- Cardioprotection: Research suggests dapagliflozin may protect against doxorubicin and trastuzumab-induced cardiotoxicity by reducing oxidative stress and inflammation in cardiomyocytes [, ].
- Neuroprotection: Studies in diabetic mice indicate dapagliflozin may protect retinal neural and vascular function by reducing inflammation and improving glycemic control [].
- Renal Protection: While some research suggests dapagliflozin may increase the risk of certain renal events [], other studies indicate potential benefits. For instance, dapagliflozin has been shown to attenuate contrast-induced acute kidney injury by regulating the HIF-1α/HE4/NF-κB pathway [].
- Testicular Function: Dapagliflozin has been observed to improve testicular structure and sperm quality in diabetic mice, potentially through the activation of the GLP-1R/PI3K/Akt signaling pathway [].
Q5: What is the molecular formula and weight of dapagliflozin?
A5: The molecular formula of dapagliflozin propanediol monohydrate is C21H25ClO6 • C3H8O2, and its molecular weight is 480.9 g/mol. Information regarding the molecular formula and weight of dapagliflozin formate is unavailable in the provided abstracts.
Q6: How is dapagliflozin metabolized in the body?
A6: Dapagliflozin is primarily metabolized by UGT1A1, an enzyme involved in glucuronidation, to an inactive metabolite, dapagliflozin 3-O-glucuronide [].
Q7: What is the primary route of elimination for dapagliflozin?
A7: Dapagliflozin is mainly eliminated through the kidneys with a mean plasma terminal half-life of 12.9 hours after a single 10 mg oral dose [].
Q8: Has research investigated the pharmacokinetic profile of dapagliflozin formate (DAP-FOR)?
A8: A study comparing dapagliflozin formate (DAP-FOR) to dapagliflozin propanediol monohydrate (DAP-PDH) in healthy subjects showed DAP-FOR is rapidly converted into dapagliflozin, resulting in very low DAP-FOR exposure []. This rapid conversion leads to comparable pharmacokinetic profiles of dapagliflozin between the two formulations.
Q9: Are there specific patient populations where dapagliflozin's efficacy may be influenced?
A9: Research suggests the efficacy of dapagliflozin may vary depending on patient characteristics:
- Baseline Blood Pressure: Dapagliflozin's benefits on heart failure and renal outcomes were consistent across different baseline systolic blood pressure categories, suggesting its efficacy is independent of blood pressure levels [].
- Kidney Function: In patients with heart failure and mildly reduced or preserved ejection fraction, dapagliflozin's benefits on the primary outcome of cardiovascular death or worsening heart failure were consistent regardless of baseline kidney function [].
- Diet: The efficacy of dapagliflozin might be attenuated in individuals consuming a low-carbohydrate diet compared to a normal carbohydrate diet []. Studies in mice suggest this difference may be attributed to variations in liver metabolism between the two dietary groups.
Q10: What are some promising areas of ongoing research related to dapagliflozin?
A13: * Biomarkers: Identifying biomarkers to predict treatment response, monitor efficacy, and assess the risk of adverse events is crucial. Ongoing research focuses on discovering reliable biomarkers for dapagliflozin therapy [, ].* Drug Delivery: Developing targeted drug delivery strategies could potentially enhance dapagliflozin's efficacy and minimize off-target effects [].* Combination Therapies: Exploring the synergistic potential of dapagliflozin with other antidiabetic agents, such as GLP-1 receptor agonists [], holds promise for optimizing glycemic control and patient outcomes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



